molecular formula C10H17NO3 B142153 Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate CAS No. 86815-10-3

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Cat. No. B142153
CAS RN: 86815-10-3
M. Wt: 199.25 g/mol
InChI Key: SHDMCZAXOGVTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C10H17NO3 . It is also known by other names such as Etiracetam Carboxylic Acid Ethyl Ester and 2-(2-OXO-PYRROLIDIN-1-YL)-BUTYRIC ACID ETHYL ESTER .


Synthesis Analysis

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate can be synthesized through various methods, including aldol condensation, Friedel-Crafts acylation, and enolate alkylation. One example of synthesis is by the reaction between ethyl acetoacetate, 2-bromo-2-methylpropane, and pyrrolidine in the presence of a base like sodium ethoxide.


Molecular Structure Analysis

The molecular weight of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is 199.25 g/mol . The InChI code for this compound is InChI=1S/C10H17NO3/c1-3-8 (10 (13)14-4-2)11-7-5-6-9 (11)12/h8H,3-7H2,1-2H3 . The Canonical SMILES for this compound is CCC (C (=O)OCC)N1CCCC1=O .


Physical And Chemical Properties Analysis

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate has a molecular weight of 199.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Topological Polar Surface Area is 46.6 Ų .

Scientific Research Applications

Enzyme Activity Assays

The compound has been used in enzyme activity assays, particularly involving lipases. It serves as a substrate in studies determining the enantioselectivity and efficiency of lipase enzymes .

Biocatalysis

A specific bacterial strain, Tsukamurella tyrosinosolvents E105, has been identified to catalyze the resolution of racemic Ethyl 2-(2-oxopyrrolidin-1-yl) butyrate, showcasing its potential as a biocatalyst in producing chiral intermediates for pharmaceuticals .

Pharmaceutical Intermediates

The compound is a key chiral intermediate in the synthesis of certain pharmaceuticals, such as levetiracetam, which is used in the treatment of epilepsy .

Soil Bacterium Research

Research involving soil bacterium has led to the discovery of new strains that can utilize Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate as a sole carbon source, indicating its role in microbial metabolism and environmental biodegradation processes .

Mechanism of Action

properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-8(10(13)14-4-2)11-7-5-6-9(11)12/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMCZAXOGVTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560280
Record name Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

CAS RN

86815-10-3
Record name Ethyl α-ethyl-2-oxo-1-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86815-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.